molecular formula C9H11FN2O2 B14384453 N'-(4-Fluorophenyl)-N-methoxy-N-methylurea CAS No. 88132-24-5

N'-(4-Fluorophenyl)-N-methoxy-N-methylurea

Katalognummer: B14384453
CAS-Nummer: 88132-24-5
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: XIZJUMGBKKPDHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Fluorophenyl)-N-methoxy-N-methylurea is an organic compound characterized by the presence of a fluorophenyl group attached to a methoxy and methyl-substituted urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-fluoroaniline with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Fluoroaniline+Methyl isocyanateN’-(4-Fluorophenyl)-N-methoxy-N-methylurea\text{4-Fluoroaniline} + \text{Methyl isocyanate} \rightarrow \text{N'-(4-Fluorophenyl)-N-methoxy-N-methylurea} 4-Fluoroaniline+Methyl isocyanate→N’-(4-Fluorophenyl)-N-methoxy-N-methylurea

Industrial Production Methods

On an industrial scale, the production of N’-(4-Fluorophenyl)-N-methoxy-N-methylurea may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Fluorophenyl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

N’-(4-Fluorophenyl)-N-methoxy-N-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(4-Fluorophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(4-Fluorophenyl)-N-methylurea: Lacks the methoxy group, leading to different chemical properties.

    N’-(4-Chlorophenyl)-N-methoxy-N-methylurea: Contains a chlorine atom instead of fluorine, resulting in altered reactivity.

    N’-(4-Fluorophenyl)-N-ethoxy-N-methylurea: Features an ethoxy group instead of methoxy, affecting its solubility and reactivity.

Uniqueness

N’-(4-Fluorophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and fluorophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88132-24-5

Molekularformel

C9H11FN2O2

Molekulargewicht

198.19 g/mol

IUPAC-Name

3-(4-fluorophenyl)-1-methoxy-1-methylurea

InChI

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)

InChI-Schlüssel

XIZJUMGBKKPDHC-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)NC1=CC=C(C=C1)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.